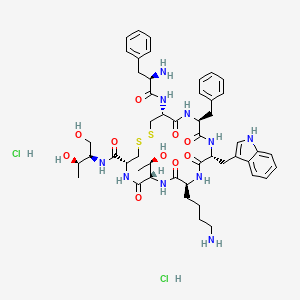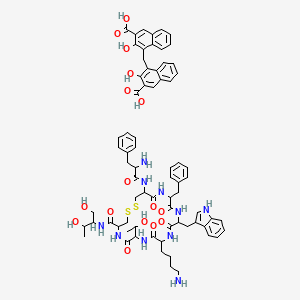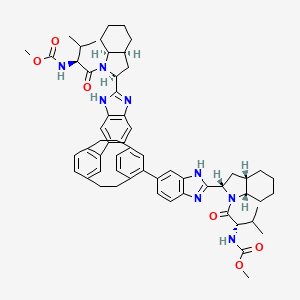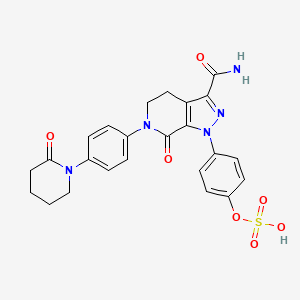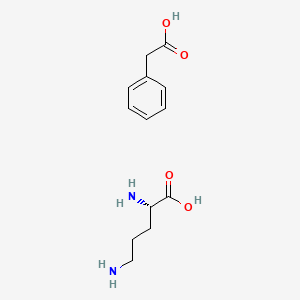
Ornithine phenylacetate
Descripción general
Descripción
Ornithine phenylacetate is an Ammonia Detoxifying Agent.
Aplicaciones Científicas De Investigación
Metabolic Impact in Hyperammonemia and Hepatic Encephalopathy
Ornithine phenylacetate (OP) is primarily studied for its potential in treating hyperammonemia and hepatic encephalopathy. It operates by increasing ammonia fixation into glutamine in muscle tissue, with glutamine subsequently reacting with phenylacetate to form phenylacetylglutamine (PAGN), which is excreted in urine. This process reduces arterial ammonia concentration, suggesting a beneficial effect related to hepatic metabolism of ornithine (Dadsetan et al., 2013). OP also prevents disturbances in motor-evoked potentials, a surrogate of hepatic encephalopathy, by attenuating the rise of ammonia and changes in glutamate in brain microdialysate (Oria et al., 2012).
Synergistic Effects in Cirrhosis Treatment
In cirrhotic rats, a combination of L-ornithine and phenylacetate/phenylbutyrate produces sustained reduction in arterial ammonia and brain water. The synergy between these compounds is evident in their role in detoxifying ammonia and excreting the ornithine-derived glutamine as phenylacetylglutamine in urine (Davies et al., 2009).
Pharmacological Studies and Clinical Trials
Clinical trials have assessed the efficacy of OP in lowering plasma ammonia levels in cirrhotic patients. These studies highlight the potential of OP in managing hyperammonemia, albeit with varying outcomes depending on the dosage and patient conditions (Ventura-Cots et al., 2016). Moreover, the safety and tolerability of OP in decompensated cirrhotics have been confirmed, underlining its potential for clinical use in managing plasma ammonia (Ventura-Cots et al., 2013).
Therapeutic Mechanisms and Prospects
The therapeutic mechanisms of OP involve its action in reducing toxic levels of ammonia, where L-ornithine serves as a substrate for glutamine synthesis, and phenylacetate excretes glutamine as phenylacetylglutamine in the liver and kidneys. This new drug offers a promising option for the treatment of hepatic encephalopathy patients (Jian, 2013).
Propiedades
Número CAS |
952154-79-9 |
|---|---|
Nombre del producto |
Ornithine phenylacetate |
Fórmula molecular |
C13H20N2O4 |
Peso molecular |
268.31 |
Nombre IUPAC |
(S)-2,5-diaminopentanoic acid compound with 2-phenylacetic acid (1:1) |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
Clave InChI |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
SMILES |
N[C@@H](CCCN)C(O)=O.O=C(O)CC1=CC=CC=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



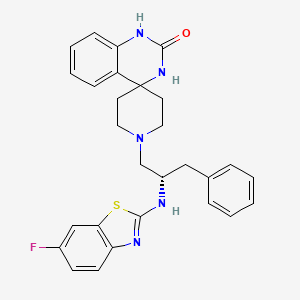
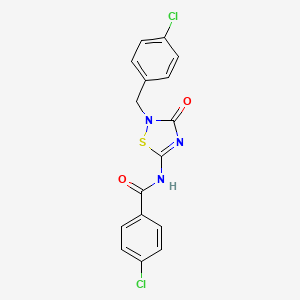

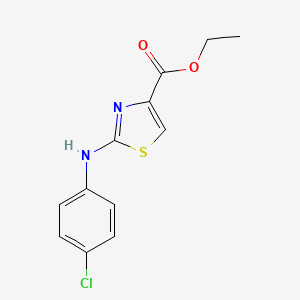
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
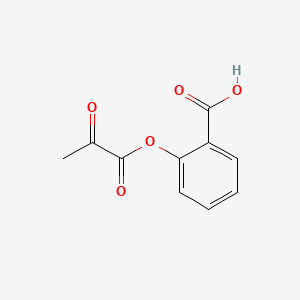
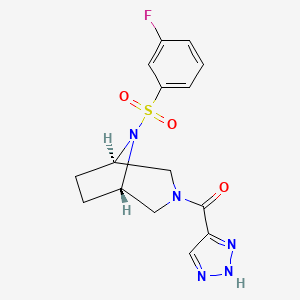
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
